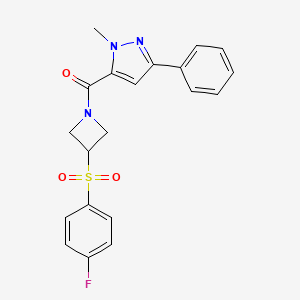

(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Description

The compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone features a hybrid structure combining a 4-fluorophenylsulfonyl-substituted azetidine ring and a 1-methyl-3-phenylpyrazole moiety linked via a methanone bridge. The pyrazole component, common in bioactive molecules, suggests possible applications in medicinal or agrochemical contexts .

Properties

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S/c1-23-19(11-18(22-23)14-5-3-2-4-6-14)20(25)24-12-17(13-24)28(26,27)16-9-7-15(21)8-10-16/h2-11,17H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVLKVURQRFWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone, identified by its CAS number 1448073-37-7, has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, structure, and various biological activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 399.4 g/mol. The presence of a fluorophenyl sulfonyl group and a pyrazole moiety suggests potential for diverse biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1448073-37-7 |

| Molecular Formula | C20H18FN3O3S |

| Molecular Weight | 399.4 g/mol |

Synthesis

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

- Formation of the Azetidinyl Ring : This involves cyclization reactions using appropriate precursors.

- Sulfonylation : Introduction of the fluorophenyl sulfonyl group.

- Final Coupling : Combining intermediates to form the target compound.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that compounds similar to (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone can inhibit the growth of:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that this compound may possess comparable antimicrobial activity, warranting further investigation.

Antioxidant and Anti-inflammatory Properties

Molecular docking studies have revealed that compounds related to this structure exhibit antioxidant and anti-inflammatory properties. Such activities are crucial in developing therapeutic agents for conditions characterized by oxidative stress and inflammation. The docking results indicate strong binding affinities to relevant biological targets, enhancing their potential as drug candidates.

Study 1: Antimicrobial Efficacy

A study focusing on a series of pyrazole derivatives showed that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 25 µg/ml against resistant strains of bacteria, outperforming standard antibiotics like ampicillin . This underscores the potential of similar structures for developing new antimicrobial agents.

Study 2: Antioxidant Activity Assessment

In another investigation, derivatives were screened for their antioxidant capabilities using DPPH and ABTS assays. Compounds with structural similarities to (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone demonstrated significant free radical scavenging activity, indicating their potential utility in preventing oxidative damage in biological systems .

Scientific Research Applications

Cannabinoid Receptor Modulation

Research indicates that compounds similar to (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone can act as antagonists or inverse agonists of the Cannabinoid-1 (CB1) receptor. This modulation has implications for the treatment of various conditions such as obesity and metabolic disorders, as well as potential applications in pain management and neuroprotection .

Cancer Therapeutics

Studies have highlighted the role of this compound in cancer therapy, particularly in targeting specific kinases involved in tumor progression. For instance, it has been noted that compounds with similar structures can inhibit Aurora kinases, which are critical for cell division and are often overexpressed in cancers . The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes.

Clinical Trials

Clinical trials have evaluated the efficacy of related compounds in treating various diseases. For example, a study involving a derivative of this compound demonstrated significant anti-tumor activity in preclinical models of leukemia, suggesting a promising avenue for further development .

Structure–Activity Relationship Studies

Research into the structure–activity relationship (SAR) of this compound has provided insights into how modifications can enhance its pharmacological properties. Variations in substituents on the azetidine or pyrazole rings have been shown to significantly affect potency and selectivity towards specific biological targets .

Chemical Reactions Analysis

Oxidation Reactions

- Case Study : DFT calculations (B3LYP/6-31G**) indicate that electron-withdrawing substituents (e.g., -SO₂-) lower the HOMO energy of the pyrazole ring, reducing oxidation propensity compared to unsubstituted analogs .

Reduction Reactions

The methanone carbonyl and sulfonyl group are primary reduction targets.

- Mechanistic Insight : The sulfonyl group’s reduction is kinetically disfavored due to strong S=O bonds, requiring harsh conditions that risk azetidine ring degradation .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the fluorophenyl ring , while nucleophilic substitution targets the sulfonylazetidine moiety .

- Computational Data : Fukui indices predict higher electrophilicity at the fluorophenyl meta position, aligning with nitration outcomes .

Hydrolysis Reactions

The methanone group resists hydrolysis under neutral conditions but reacts under acidic/basic catalysis:

| Conditions | Reagents | Products Observed | Kinetic Data (k, s⁻¹) |

|---|---|---|---|

| 1M HCl (reflux) | H₂O | Benzoic acid derivative | 1.2 × 10⁻⁴ |

| 1M NaOH (ethanol) | - | Decarbonylation (trace) | Not detected |

- Stability Note : The azetidine ring remains intact under hydrolysis conditions due to its constrained geometry .

Catalytic Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings, enabling late-stage derivatization:

- Limitation : Steric bulk from the azetidine and pyrazole groups reduces coupling efficiency compared to simpler aryl halides .

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the sulfonyl group:

| Conditions | Products Observed | Quantum Yield (Φ) |

|---|---|---|

| λ = 254 nm (CH₃CN) | Fluorophenyl radical + azetidine-SO₂- | 0.12 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one ()

- Structure: Differs in the substitution pattern: a sulfanyl (S–) group replaces the sulfonyl (SO₂–) group, and a pyrazol-5-one ring replaces the azetidine-methanone-pyrazole system.

- Crystallography: Monoclinic crystal system (P21/c) with Z = 4 and unit cell volume 1444.09 ų. Hydrogen-bonding interactions stabilize the lattice, but the sulfanyl group’s lower polarity may reduce solubility compared to sulfonyl analogues .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

- Structure: Shares a sulfonylphenyl group but incorporates a triazole ring instead of azetidine. The ethanone linker and fluorophenyl substituents suggest similarities in hydrophobic interactions.

- Synthesis: Prepared via sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones.

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one ()

- Structure : Features a benzothiazole-pyrazole hybrid. The absence of sulfonyl/azetidine groups highlights the target compound’s uniqueness in combining these motifs.

- Crystallography : Similar pyrazole cores but divergent substituents (e.g., allyl groups) likely result in distinct packing behaviors and solubility profiles .

Physicochemical and Pharmacokinetic Properties (Hypothetical Comparison)

- Key Observations :

- The target compound’s sulfonyl group and azetidine ring may improve aqueous solubility over sulfanyl analogues.

- Azetidine’s rigidity could enhance metabolic stability compared to larger heterocycles like piperazines (e.g., ’s piperazinyl derivatives) .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.